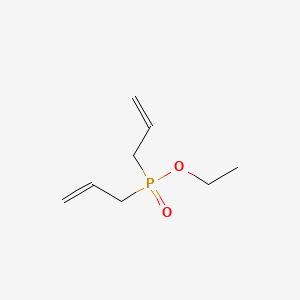
Naphtho(1,8-bc)thiete
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphtho(1,8-bc)thiete is an organic compound with the molecular formula C10H6S. It is a sulfur-containing heterocyclic compound that features a fused ring system, combining a naphthalene ring with a thiophene ring. This unique structure imparts interesting chemical and physical properties, making it a subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Naphtho(1,8-bc)thiete can be synthesized through several methods. One common approach involves the copper-catalyzed synthesis of polysubstituted (Z)-2H-naphtho(1,8-bc)thiophenes from 8-halo-1-ethynylnaphthalenes using potassium ethylxanthate as the sulfur source . This method employs Ullmann-type C(aryl)–S bond formation and the α-addition of an alkyne bond, resulting in high selectivity and yields.
Another method involves the sulfhydryl-directed peri-selective C-H bond activation and tandem cyclization of naphthalene-1-thiols with alkynes under rhodium catalysis . This protocol offers advantages such as stable coupling substrates, simple operation, peri-selectivity, and atom and step economy.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes can be adapted for larger-scale production. The use of efficient catalysts and optimized reaction conditions can facilitate the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Naphtho(1,8-bc)thiete undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the naphthalene or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Naphtho(1,8-bc)thiete has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of Naphtho(1,8-bc)thiete involves its interaction with molecular targets through its sulfur-containing heterocyclic ring. The compound can participate in various chemical reactions, such as oxidation and reduction, which can modulate its activity and interactions with biological molecules. The specific pathways and molecular targets depend on the context of its application, whether in chemistry, biology, or medicine.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho(1,8-bc)thiopyran: Similar in structure but contains an oxygen atom instead of sulfur.
Naphtho(1,8-bc)thiophene: Contains a thiophene ring fused to a naphthalene ring, similar to Naphtho(1,8-bc)thiete.
Naphtho(1,8-bc)thiazole: Contains a nitrogen and sulfur atom in the heterocyclic ring.
Uniqueness
This compound is unique due to its specific sulfur-containing heterocyclic structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
3968-63-6 |
|---|---|
Fórmula molecular |
C10H6S |
Peso molecular |
158.22 g/mol |
Nombre IUPAC |
2-thiatricyclo[5.3.1.03,11]undeca-1(10),3,5,7(11),8-pentaene |
InChI |
InChI=1S/C10H6S/c1-3-7-4-2-6-9-10(7)8(5-1)11-9/h1-6H |
Clave InChI |
RTQFVSTVMCVKCY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3C(=C1)SC3=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


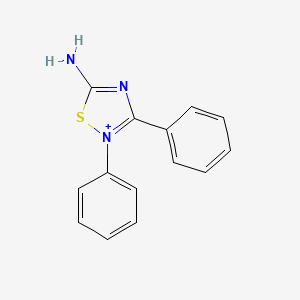
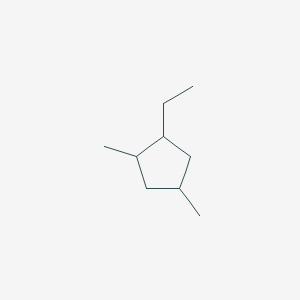
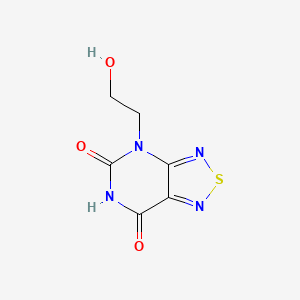
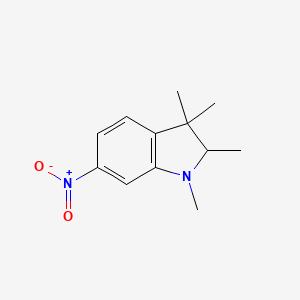
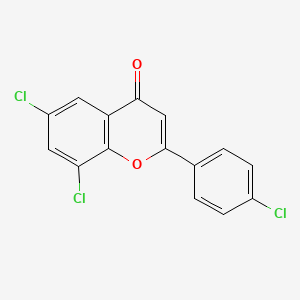
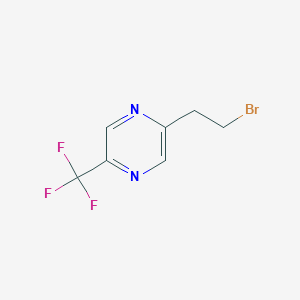

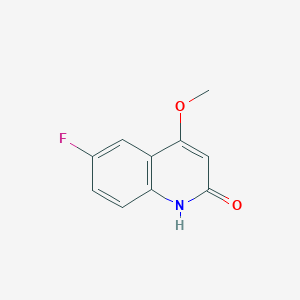
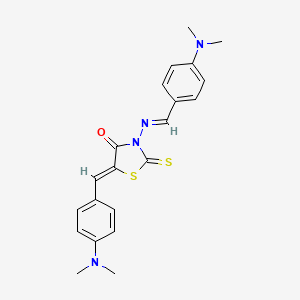
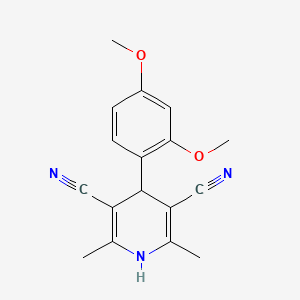
![N-butyl-11-propyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B14168305.png)


